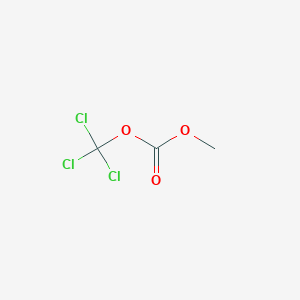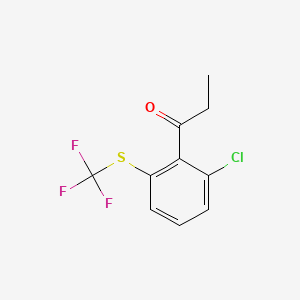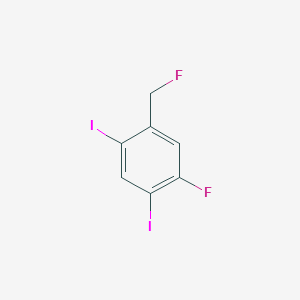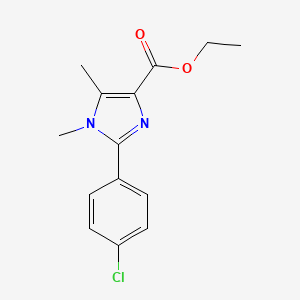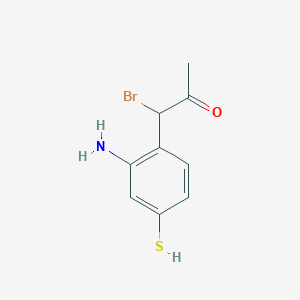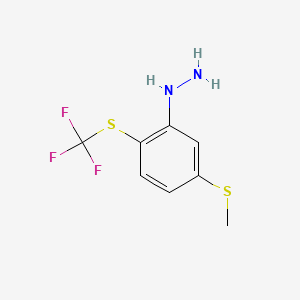
Ethyl 3-benzoyl-2-phenylindolizine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-benzoyl-2-phenylindolizine-1-carboxylate is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-benzoyl-2-phenylindolizine-1-carboxylate typically involves the reaction of ethyl-2-phenylacetate and 3-phenylpropioaldehyde in the presence of a catalyst. One efficient method reported involves the use of ethane-1,2-diol as a solvent under metal and solvent-free conditions . The reaction proceeds through a series of steps, including condensation and cyclization, to yield the desired indolizine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-benzoyl-2-phenylindolizine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
Ethyl 3-benzoyl-2-phenylindolizine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds with potential therapeutic effects.
Industry: It is explored for its use in material science, particularly in the development of organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of ethyl 3-benzoyl-2-phenylindolizine-1-carboxylate involves its interaction with specific molecular targets. For instance, as an anti-inflammatory agent, it inhibits the COX-2 enzyme, reducing the production of pro-inflammatory prostaglandins. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its catalytic activity .
Comparación Con Compuestos Similares
Ethyl 3-benzoyl-2-phenylindolizine-1-carboxylate can be compared with other indolizine derivatives, such as:
Methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates: These compounds also exhibit COX-2 inhibitory activity but differ in their substitution patterns and potency.
1,3-bis(benzylthio)-2-phenylindolizine: This compound has shown potential against non-small cell lung cancer, highlighting the diverse biological activities of indolizine derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
102767-46-4 |
|---|---|
Fórmula molecular |
C24H19NO3 |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
ethyl 3-benzoyl-2-phenylindolizine-1-carboxylate |
InChI |
InChI=1S/C24H19NO3/c1-2-28-24(27)21-19-15-9-10-16-25(19)22(20(21)17-11-5-3-6-12-17)23(26)18-13-7-4-8-14-18/h3-16H,2H2,1H3 |
Clave InChI |
LAGZFCDMCPBYEB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C=CC=CN2C(=C1C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl [2-(dihexadecylamino)ethyl]carbamate](/img/structure/B14063089.png)
